molecular formula C10H6F6O3 B1398817 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid CAS No. 933472-36-7

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

Cat. No. B1398817
CAS RN: 933472-36-7
M. Wt: 288.14 g/mol
InChI Key: RGSHBVNRMXNYTM-UHFFFAOYSA-N
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Description

The compound seems to be a fluorinated organic compound, which means it contains carbon, hydrogen, and fluorine atoms . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Scientific Research Applications

  • Chemical Synthesis and Reactivity : 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid serves as a versatile building block in the synthesis of complex molecules. For instance, it has been employed in the preparation of functionalized (trifluoromethyl)benzenes and pyridines, utilizing its reactive diene components in Diels-Alder reactions. Such chemical transformations are pivotal for creating pharmacologically active compounds or materials with unique properties (Volle & Schlosser, 2002).

  • Complexation and Ligand Properties : The compound has been found to exhibit complexing abilities. It forms tridentate ligands capable of binding metal ions such as nickel(II) and copper(II), indicating its potential role in the development of coordination complexes or catalysts (Kudyakova et al., 2009).

  • Material Science and Molecular Structures : The alkoxy-benzoic acid derivatives, including molecules similar to 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid, have been studied for their molecular and crystalline structures. Understanding these structures is crucial for the design of materials with desired properties, as the molecular arrangement can significantly influence the material's characteristics (Raffo et al., 2014).

  • Photophysical Properties : Substituted benzoic acids have been utilized to study the influence of various substituents on the photophysical properties of coordination compounds. Such studies are essential for designing materials with specific luminescent properties, which can be used in sensors, optical devices, or other applications where light interaction is crucial (Sivakumar et al., 2010).

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(10(14,15)16)1-2-6(7)8(17)18/h1-3H,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSHBVNRMXNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

Synthesis routes and methods

Procedure details

1.48 g 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester were dissolved in 10 ml ethanol. 0.34 g sodium hydroxide dissolved in 10 ml water were added and the reaction mixture stirred under reflux overnight. Then the ethanol was removed in vacuo. The residue was diluted by the addition of 30 ml water. Then concentrated hydrochloride acid was added to acidify the solution. Thereby 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid precipitated as white solid. The solid was collected by filtration dissolved in 50 ml ethyl acetate and dried over MgSO4. The solvent was removed in vacuo to obtain 826 mg 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid as a white solid.
Name
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
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Reactant of Route 6
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

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